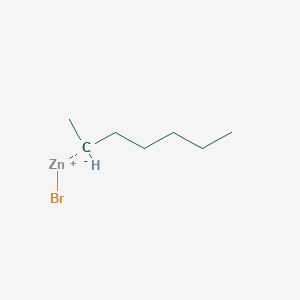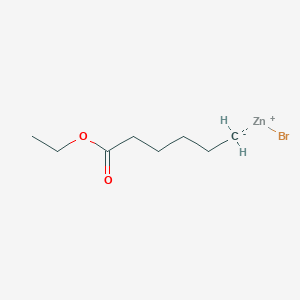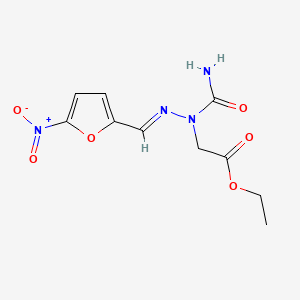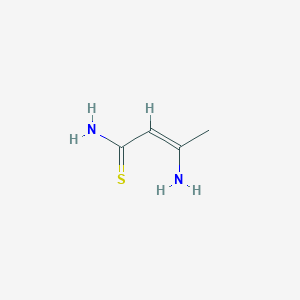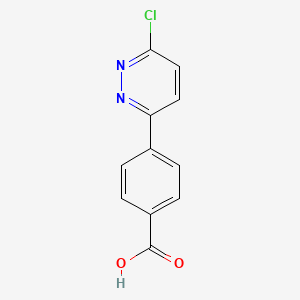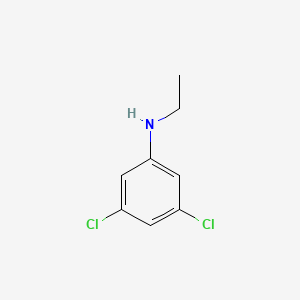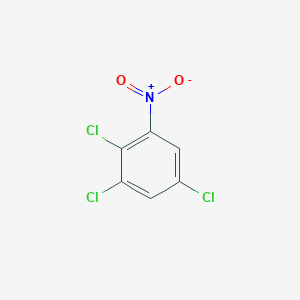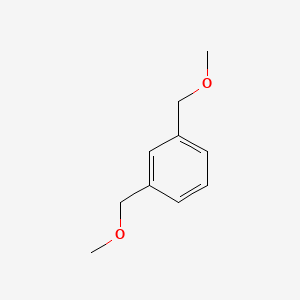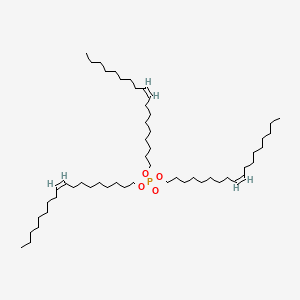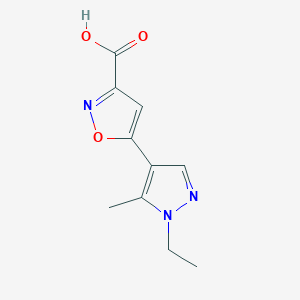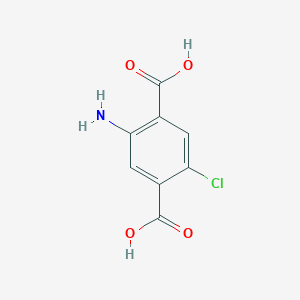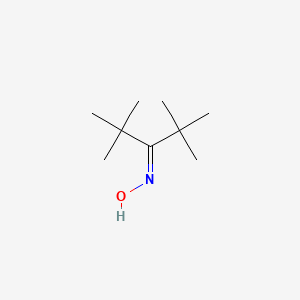
2,2,4,4-Tetramethyl-3-pentanone oxime
Vue d'ensemble
Description
2,2,4,4-Tetramethyl-3-pentanone oxime is an organic compound with the chemical formula C9H19NO. It is a derivative of 2,2,4,4-tetramethyl-3-pentanone, where the carbonyl group is converted to an oxime group. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Méthodes De Préparation
2,2,4,4-Tetramethyl-3-pentanone oxime is typically synthesized by reacting 2,2,4,4-tetramethyl-3-pentanone with hydroxylamine. The reaction can be carried out under acidic or basic conditions, depending on the desired reaction rate and yield. The general reaction is as follows:
2,2,4,4-Tetramethyl-3-pentanone+Hydroxylamine→2,2,4,4-Tetramethyl-3-pentanone oxime
In industrial settings, the reaction is often performed using dilute acid or dilute base at controlled temperatures to optimize the yield and purity of the product .
Analyse Des Réactions Chimiques
2,2,4,4-Tetramethyl-3-pentanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds or nitriles under specific conditions.
Reduction: The oxime can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,4,4-Tetramethyl-3-pentanone oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of other oxime derivatives and related compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethyl-3-pentanone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This property is exploited in studies of enzyme inhibition and protein modification. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
2,2,4,4-Tetramethyl-3-pentanone oxime can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-3-pentanone: The parent ketone from which the oxime is derived.
3,3,5,5-Tetramethyl-1-pyrroline N-oxide: A related compound with a different functional group.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another compound with a similar structure but different reactivity.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A structurally related compound with different chemical properties.
The uniqueness of this compound lies in its stability, reactivity, and ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
N-(2,2,4,4-tetramethylpentan-3-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2,3)7(10-11)9(4,5)6/h11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXJCAMLWINIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407791 | |
| Record name | 2,2,4,4-Tetramethyl-3-pentanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7754-22-5 | |
| Record name | 2,2,4,4-Tetramethyl-3-pentanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-Tetramethyl-3-pentanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



